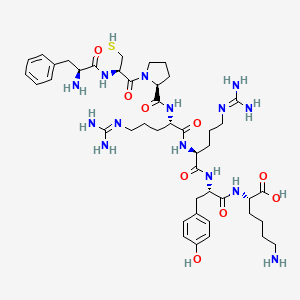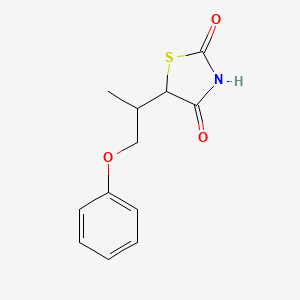phosphane CAS No. 193894-99-4](/img/structure/B12571908.png)
[2-(1H-Inden-3-yl)ethyl](diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Inden-3-yl)ethylphosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative that features an indene moiety attached to an ethyl group, which is further bonded to a diphenylphosphane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Inden-3-yl)ethylphosphane typically involves the reaction of 2-(1H-inden-3-yl)ethyl bromide with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(1H-Inden-3-yl)ethylphosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of reaction parameters and purification processes to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(1H-Inden-3-yl)ethylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly involving the indene moiety.
Substitution: The ethyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced indene derivatives.
Substitution: Various substituted ethyl derivatives depending on the reagents used.
科学的研究の応用
2-(1H-Inden-3-yl)ethylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-(1H-Inden-3-yl)ethylphosphane involves its interaction with molecular targets such as metal ions in coordination chemistry. The phosphane group acts as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The indene moiety may also contribute to the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand in coordination chemistry.
Diphenylphosphane: Similar to 2-(1H-Inden-3-yl)ethylphosphane but lacks the indene moiety.
Indenylphosphane: Contains an indene moiety but differs in the substitution pattern.
Uniqueness
2-(1H-Inden-3-yl)ethylphosphane is unique due to the presence of both the indene and diphenylphosphane groups. This combination imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
特性
CAS番号 |
193894-99-4 |
|---|---|
分子式 |
C23H21P |
分子量 |
328.4 g/mol |
IUPAC名 |
2-(3H-inden-1-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C23H21P/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)18-17-20-16-15-19-9-7-8-14-23(19)20/h1-14,16H,15,17-18H2 |
InChIキー |
XEPCBSIGCMOEDV-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2=CC=CC=C21)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)



![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)

![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

